![molecular formula C13H15N3O B1482537 (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol CAS No. 2098088-81-2](/img/structure/B1482537.png)
(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol
Overview
Description
The compound “(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol” is an organic molecule that contains a pyrazole ring and a pyridine ring . The pyrazole ring is a five-membered ring with two nitrogen atoms, and the pyridine ring is a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a pyridine ring via a methylene bridge . The cyclopropylmethyl group is attached to the pyrazole ring, and the methanol group is attached to the pyrazole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole and pyridine rings, both of which are aromatic and thus relatively stable . The alcohol group (-OH) could potentially be involved in reactions such as esterification or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar alcohol group could increase its solubility in polar solvents . Its melting and boiling points would depend on factors such as the size and shape of the molecule and the types of intermolecular forces present .Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in the pharmaceutical industry, and the compound can serve as a precursor in the synthesis of various piperidine derivatives. These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. The versatility of this compound allows for a range of intra- and intermolecular reactions, leading to the formation of these derivatives which are present in more than twenty classes of pharmaceuticals .
Antimicrobial Agents
The structure of this compound suggests potential in the development of new antimicrobial agents. Given the increasing resistance of microbes to existing drugs, derivatives of this compound could be synthesized and tested for their efficacy against drug-resistant fungal and bacterial pathogens. This could lead to the discovery of novel antimicrobial drugs .
Pharmacological Applications
The compound’s pharmacophore, the piperidine moiety, is known for its wide range of pharmacological activities. It can be used to synthesize biologically active piperidines, which are then evaluated for potential drug discovery. The compound’s derivatives could be explored for their biological activity and pharmacological applications .
Biological Activity Studies
The compound’s derivatives can be studied for a wide range of biological activities. This includes interactions with biopolymers of living organisms, which is essential for understanding the compound’s potential as a therapeutic agent. Such studies can lead to insights into the compound’s mechanism of action and its interactions at the molecular level .
Drug Design and Construction
This compound can be used as a building block in the construction of new drugs. Its structure allows for the synthesis of compounds with high therapeutic indices, which are crucial for overcoming resistant microorganisms. The compound’s versatility in drug design can contribute to the development of new treatments for infectious diseases .
Chemical Synthesis and Functionalization
The compound can be employed in chemical synthesis and functionalization processes. Its structure is conducive to various chemical reactions, which can lead to the creation of novel compounds with potential therapeutic benefits. This includes multicomponent reactions, cyclization, and annulation, which are important techniques in organic chemistry .
properties
IUPAC Name |
[1-(cyclopropylmethyl)-3-pyridin-2-ylpyrazol-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-9-11-8-16(7-10-4-5-10)15-13(11)12-3-1-2-6-14-12/h1-3,6,8,10,17H,4-5,7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHCLNOZPRUFFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=CC=N3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.